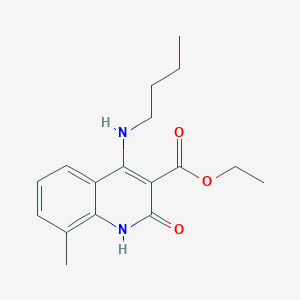
ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)benzoic acid . It is used in chemical synthesis .
Molecular Structure Analysis
The molecular formula for ethyl 4-(butylamino)benzoate is C13H19NO2 . The average mass is 221.296 Da and the monoisotopic mass is 221.141586 Da .Physical And Chemical Properties Analysis
Ethyl 4-(butylamino)benzoate is a solid at 20 degrees Celsius . It has a melting point of 69.0 to 72.0 °C and a boiling point of 220 °C/2 mmHg .Aplicaciones Científicas De Investigación
Synthetic Methods and Potential Applications
Dye Synthesis for Liquid Crystal Displays : Quinoline derivatives have been synthesized for potential applications in liquid crystal displays (LCDs). For instance, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was reported, demonstrating their suitability as dyes for LCDs due to their good orientation parameter in nematic liquid crystal, indicating a high potential for application in display technologies (Bojinov & Grabchev, 2003).
Anticancer Activity and EGFR-TK Inhibition : Research into quinoxaline derivatives, closely related to quinoline compounds, has shown significant anticancer activity and EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibition. Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates demonstrated noteworthy anti-proliferative effects against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Ahmed et al., 2020).
Antituberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity. Some derivatives showed promising activity against tuberculosis, including strains resistant to conventional drugs, indicating the potential of quinoline derivatives in developing new antituberculosis agents (Jaso et al., 2005).
Neuroprotection and Calcium Signal Blocking : The synthesis of ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates has been explored for their ability to inhibit acetylcholinesterase, mitigate calcium signals triggered by high potassium, and protect against neuronal death due to calcium overloading and free radicals. These findings suggest potential applications in neuroprotection and the treatment of neurodegenerative diseases (Marco-Contelles et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-6-10-18-15-12-9-7-8-11(3)14(12)19-16(20)13(15)17(21)22-5-2/h7-9H,4-6,10H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOIUNRNRBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)NC2=C(C=CC=C21)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



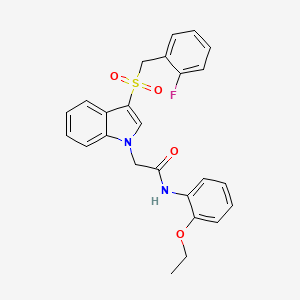


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
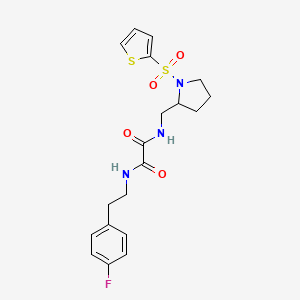
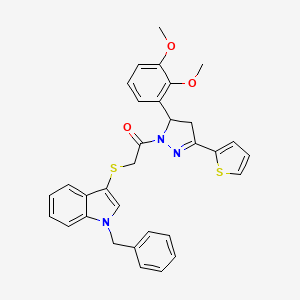
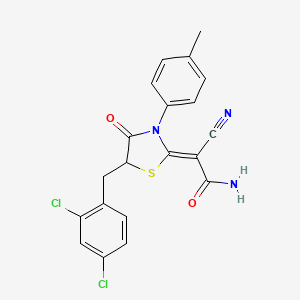
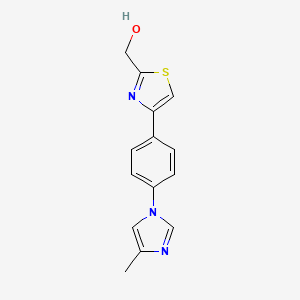



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)